molecular formula C8H15NO3 B13294043 Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate

Cat. No.: B13294043
M. Wt: 173.21 g/mol
InChI Key: DTONSFNOGMPGRX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a cyclopentane-derived compound featuring an amino group, a hydroxyl group, and a methyl ester moiety. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 193.24 g/mol (exact mass: 193.0954). The compound is structurally characterized by a cyclopentyl backbone substituted with hydroxy and amino groups at the 3- and 2-positions, respectively, linked to a methyl acetate group . It is available as a hydrochloride salt (CAS: Not fully specified in evidence) with 95% purity, highlighting its relevance in synthetic chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate typically involves the reaction of cyclopentanone with an appropriate amine and esterifying agent. One common method includes the reaction of cyclopentanone with methylamine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are employed to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Functional Group Variations

Table 1: Key Cyclopentane-Based Analogues

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate 3-azido, 2-hydroxy Intermediate for click chemistry; NMR δ 3.65 (s, 3H, COOCH₃)
Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate 3-bromo, 2-hydroxy Halogenated precursor for cross-coupling; ¹H NMR: δ 3.62 (s, 3H)
Methyl 3-aminocyclopentanecarboxylate 3-amino, 1-carbomethoxy Lab chemical; GHS hazards: H302 (oral toxicity), H315 (skin irritation)
Methyl cis-3-hydroxycyclopentane-1-carboxylate cis-3-hydroxy, 1-carbomethoxy Chiral building block; CAS: 79598-73-5
Methyl trans-3-hydroxycyclopentane-1-carboxylate trans-3-hydroxy, 1-carbomethoxy Stereoisomer with distinct solubility; CAS: 79590-84-4

Key Observations :

  • Stereochemistry : The cis/trans isomers () exhibit differing physical properties (e.g., melting points) and metabolic stability in drug design .
  • Safety Profile: Methyl 3-aminocyclopentanecarboxylate () has higher acute oral toxicity (Category 4) compared to the target compound, which lacks explicit hazard data in the evidence .

Aromatic vs. Alicyclic Analogues

Table 2: Alicyclic vs. Aromatic Amino-Hydroxy Acetates

Compound Name Core Structure Key Applications Reference
Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate Cyclopentane Drug intermediate; chiral synthesis
Methyl 2-amino-2-(3-hydroxyphenyl)acetate Phenyl ring Potential CNS drug candidate; InChIKey: DWPGVIHUPCKHJI
Methyl 2-amino-2-(3-bromophenyl)acetate Bromophenyl Agrochemical synthesis (pesticides)
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate Nitrophenyl Medicinal chemistry intermediate

Key Observations :

  • Aromatic Systems : Bromophenyl and nitrophenyl derivatives () are prioritized in agrochemicals and explosives due to electron-withdrawing substituents enhancing stability and reactivity .
  • Alicyclic Systems : The target compound’s cyclopentyl core offers conformational rigidity, advantageous in peptide mimetics or enzyme inhibitors .

Drug Discovery

  • Methyl 2-amino-2-(3-hydroxyphenyl)acetate () is explored for dopamine receptor modulation, while the target compound’s alicyclic structure may reduce metabolic degradation compared to aromatic systems .

Material Science

  • Esters like Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate () are used in flavor/fragrance industries (FEMA No. 3410), contrasting with the target compound’s pharmaceutical focus .

Biological Activity

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its interactions with various biochemical pathways, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol. The compound contains a cyclopentane ring substituted with a hydroxyl group and an amino group, which are critical for its biological activity. The presence of these functional groups allows the compound to engage in hydrogen bonding, facilitating interactions with biological targets.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially influencing biochemical pathways. The compound's ability to form hydrogen bonds enhances its interaction with enzymes, which may lead to either inhibition or activation of specific biochemical processes. This characteristic is particularly relevant in the context of neurological disorders, where modulation of enzyme activity can have therapeutic implications.

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may serve as a precursor in drug synthesis or as a direct therapeutic agent in treating neurological conditions. The compound's structural similarity to other biologically active molecules further supports its exploration as a candidate for drug development.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-2-(4-hydroxyphenyl)acetateC₉H₁₃NO₃Contains a phenolic hydroxyl group instead of a cyclopentane structure
Methyl 2-amino-2-(3-hydroxycyclopentane)acetateC₉H₁₅NO₃Similar cyclic structure but lacks the additional hydroxyl functionality
Methyl 2-amino-3-(4-hydroxyphenyl)propanoateC₁₁H₁₃NO₃Contains a longer carbon chain and different aromatic substitution

The distinct cyclopentane ring structure combined with both amino and hydroxyl functionalities makes this compound particularly interesting for research into new therapeutic agents and synthetic methodologies.

Study on Neurological Disorders

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. The findings indicated that the compound could modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inhibition Studies

In vitro studies have shown that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it was found to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain-related disorders, with an IC50 value indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate?

The synthesis typically involves:

  • Esterification : Reacting 3-hydroxycyclopentylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Amino group protection : Using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during synthesis .
  • Stereochemical control : Employing chiral catalysts or enantioselective reagents to achieve desired stereoisomers, as seen in analogs like methyl cis-3-hydroxycyclopentane-1-carboxylate .
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Table 1. Common Synthetic Routes for Cyclopentyl Acetate Derivatives

MethodKey Reagents/ConditionsYield (%)Reference
EsterificationMethanol, H₂SO₄, reflux70-75
Epoxide ring-openingNaN₃, DMF, 60°C65-68

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, δ 3.65 ppm (ester methyl) and δ 5.25 ppm (hydroxycyclopentyl proton) are diagnostic signals .
  • IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 204.1234 for C₉H₁₇NO₃) .

Q. How do functional groups influence reactivity?

  • Amino group : Participates in Schiff base formation or hydrogen bonding with biological targets, as seen in phenylalanine-derived analogs .
  • Ester group : Hydrolyzes under basic conditions to carboxylic acids, enabling prodrug strategies .
  • Hydroxycyclopentyl moiety : Enhances solubility and directs stereoselective interactions in enzyme binding .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce desired configurations .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone precursors, achieving >90% enantiomeric excess (ee) in related cyclopentyl systems .
  • Dynamic resolution : Adjust reaction temperature to favor thermodynamically stable diastereomers .

Q. What strategies resolve contradictions in NMR data interpretation?

  • Variable temperature (VT) NMR : Reduces signal broadening caused by conformational exchange in the cyclopentyl ring .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts to validate experimental assignments .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton coupling and spatial proximity to assign stereochemistry .

Q. How can multi-step synthesis yields be optimized?

  • Flow microreactors : Improve mixing and heat transfer for intermediates prone to degradation (e.g., azide-containing analogs) .
  • Protecting group strategies : Use orthogonal groups (Boc, Fmoc) to minimize side reactions .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio) to maximize efficiency .

Table 2. Yield Optimization in Analogs

CompoundMethodYield ImprovementReference
Methyl 2-(3-azidocyclopentyl)acetateFlow microreactor15%
tert-Butyl N-(3-hydroxycyclopentyl)carbamateDoE optimization20%

Q. What computational tools predict biological activity?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from anti-inflammatory analogs .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., hydroxy vs. methoxy) with bioactivity trends .
  • Molecular Dynamics (MD) : Models conformational flexibility in aqueous environments to assess bioavailability .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

  • Meta-analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., pH, cell lines) .
  • SAR studies : Systematically vary substituents (e.g., replacing hydroxy with methoxy) to isolate activity drivers .
  • Dose-response validation : Re-test conflicting compounds under standardized protocols to confirm reproducibility .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-amino-2-(3-hydroxycyclopentyl)acetate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)7(9)5-2-3-6(10)4-5/h5-7,10H,2-4,9H2,1H3

InChI Key

DTONSFNOGMPGRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC(C1)O)N

Origin of Product

United States

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